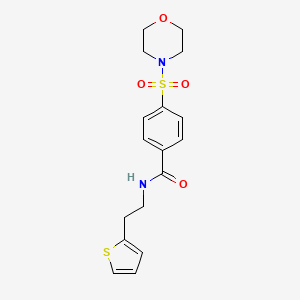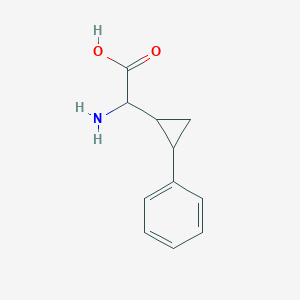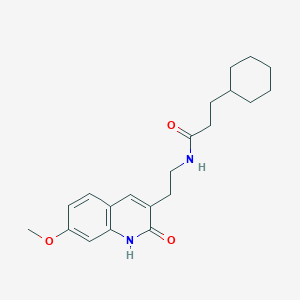
3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also contains a quinolin-3-yl group, which is a type of heterocyclic compound . The methoxy group (-OCH3) is a common functional group in organic chemistry, and the propanamide group indicates the presence of an amide functional group on a three-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The quinolin-3-yl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For example, the presence of the polar amide group and the nonpolar cyclohexyl group in this compound could give it both polar and nonpolar characteristics .Applications De Recherche Scientifique
Quinoline and Isoquinoline in Drug Development
Quinoline and isoquinoline derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties. These compounds are known for their role in the synthesis of various drugs, including those with antimalarial, anticancer, and neuroprotective effects.
Anticancer Properties
Trabectedin (ET-743) is a notable example, derived from marine organisms, that exhibits potent anticancer activity by interacting with the minor groove of DNA and affecting several transcription factors and DNA repair pathways. Its unique mechanism of action distinguishes it from other DNA-interacting agents and has led to its approval for the treatment of certain types of cancer (D’Incalci & Galmarini, 2010).
Neuroprotective Effects
Citicoline, or CDP-choline, a compound involved in the biosynthesis of phosphatidylcholine, demonstrates beneficial effects in various CNS injury models and pathological brain conditions. Its neuroprotective mechanisms are attributed to the modulation of phospholipid metabolism and attenuation of phospholipase A2 activation, suggesting potential applications in treating cerebral ischemia and other neurological disorders (Hatcher & Dempsey, 2002).
Synthetic Methodologies
The synthesis of quinoline and isoquinoline derivatives has been a subject of significant interest in organic chemistry. Propargylic alcohols, for instance, offer a versatile route for constructing these heterocycles, highlighting the importance of these scaffolds in medicinal chemistry for creating drugs to treat a wide range of diseases, including cancer and neurodegenerative disorders (Mishra, Nair, & Baire, 2022).
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound and related compounds, studying their properties, and investigating their potential applications .
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-18-9-8-16-13-17(21(25)23-19(16)14-18)11-12-22-20(24)10-7-15-5-3-2-4-6-15/h8-9,13-15H,2-7,10-12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKMUGHAHJFRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)
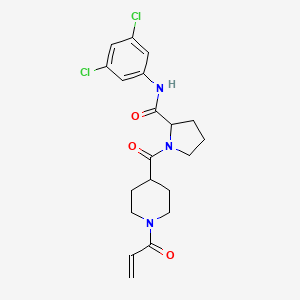

![(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382089.png)
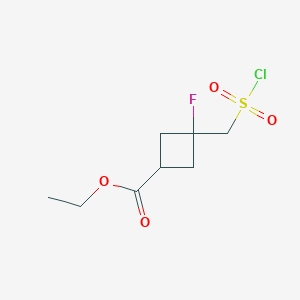
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2382094.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2382099.png)

![4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2382102.png)
